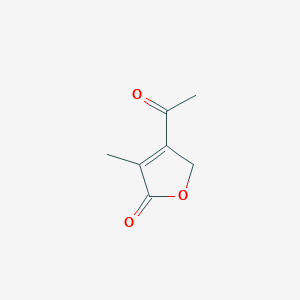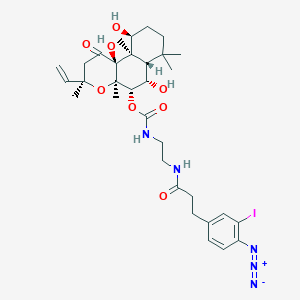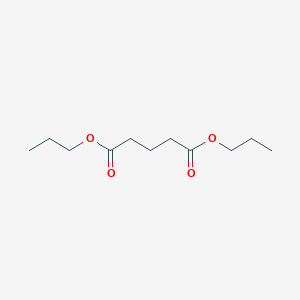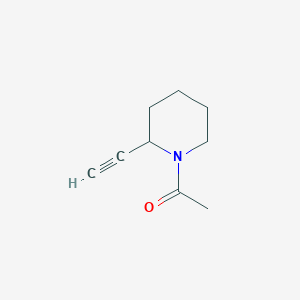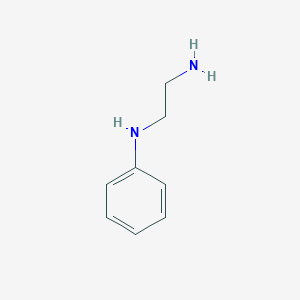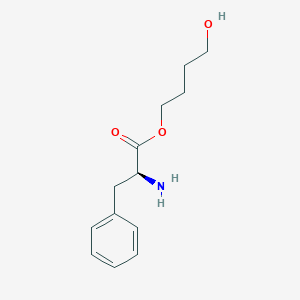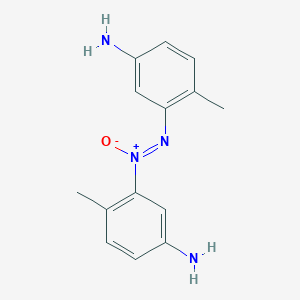
5,5'-Diamino-2,2'-dimethylazoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-Diamino-2,2'-dimethylazoxybenzene, also known as DAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DAB is a diazo compound, which means it contains a nitrogen-nitrogen double bond, and it has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 5,5'-Diamino-2,2'-dimethylazoxybenzene is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules. For example, 5,5'-Diamino-2,2'-dimethylazoxybenzene can react with nucleophilic amino acids in proteins, leading to the formation of covalent adducts. This reaction has been used to label proteins for biochemical studies.
Biochemical and Physiological Effects:
5,5'-Diamino-2,2'-dimethylazoxybenzene has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage in cells, which can lead to cell death or mutations. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. This effect has been studied for its potential applications in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5'-Diamino-2,2'-dimethylazoxybenzene in lab experiments is its ability to form stable diazonium ions, which can be used to modify the properties of other molecules. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene is relatively easy to synthesize and is commercially available. However, one limitation of using 5,5'-Diamino-2,2'-dimethylazoxybenzene is its potential toxicity, as it has been shown to induce DNA damage in cells.
Zukünftige Richtungen
There are many potential future directions for research involving 5,5'-Diamino-2,2'-dimethylazoxybenzene. One area of interest is the development of new materials based on the properties of 5,5'-Diamino-2,2'-dimethylazoxybenzene and other diazo compounds. Another area of interest is the use of 5,5'-Diamino-2,2'-dimethylazoxybenzene as a tool for studying the biochemistry of proteins and other biomolecules. Finally, 5,5'-Diamino-2,2'-dimethylazoxybenzene may have potential applications in drug development, particularly in the development of drugs that target specific enzymes or other molecular targets.
Synthesemethoden
5,5'-Diamino-2,2'-dimethylazoxybenzene can be synthesized using a variety of methods, including the reduction of nitro compounds or the diazotization of primary aromatic amines. One common method involves the reaction of 2,4-dimethyl-1-nitrobenzene with sodium hydrosulfite and sodium carbonate to produce the corresponding amine, which is then diazotized and coupled with another molecule of the amine to form 5,5'-Diamino-2,2'-dimethylazoxybenzene.
Wissenschaftliche Forschungsanwendungen
5,5'-Diamino-2,2'-dimethylazoxybenzene has been used extensively in scientific research due to its ability to form stable diazonium ions, which can be used to modify the properties of other molecules. For example, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been used to synthesize azo dyes, which are widely used in the textile industry. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been used as a reagent in the synthesis of polymers, and it has been studied for its potential applications in the development of new materials.
Eigenschaften
CAS-Nummer |
138805-30-8 |
|---|---|
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
(5-amino-2-methylphenyl)-(5-amino-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H16N4O/c1-9-3-5-11(15)7-13(9)17-18(19)14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
RLDCGAANLOQLTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)N=[N+](C2=C(C=CC(=C2)N)C)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)N=[N+](C2=C(C=CC(=C2)N)C)[O-] |
Synonyme |
55DIAMINO22DIMETHYLAZOXYBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



